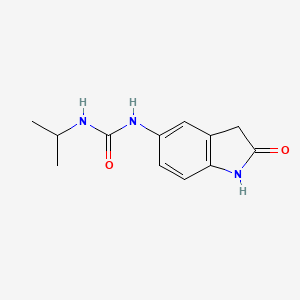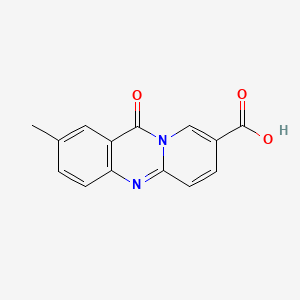
1-((3-Bromophenyl)thio)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Bromophenyl)thio)butan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butan-2-one moiety through a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-((3-Bromophenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylthiol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Bromophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-((3-Bromophenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((3-Bromophenyl)thio)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfanyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-phenyl-1-propene: Similar structure but lacks the sulfanyl and butan-2-one moieties.
1-Bromo-3-phenylpropane: Similar structure but lacks the sulfanyl and butan-2-one moieties.
Uniqueness
1-((3-Bromophenyl)thio)butan-2-one is unique due to the presence of both the bromine atom and the sulfanyl group attached to a butan-2-one moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H11BrOS |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
1-(3-bromophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
GRDHAFJZMZVNPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CSC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethyl-1,6-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8624896.png)






![4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8624960.png)


![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)

![1-[2-Bromovinyl]-4-fluorobenzene](/img/structure/B8624971.png)
